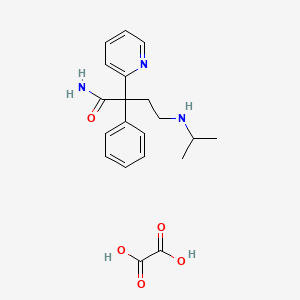

Desisopropyl-Disopyramid-Oxalat

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Desisopropyl Disopyramide Oxalate is a metabolite of Disopyramide, a class I antiarrhythmic drug. It is primarily used in research settings and is known for its molecular formula C20H25N3O5 and molecular weight of 387.43 . This compound is significant in the study of cardiac arrhythmias and other related conditions.

Wissenschaftliche Forschungsanwendungen

Desisopropyl Disopyramide Oxalate is widely used in scientific research, particularly in the fields of:

Chemistry: It serves as a reference material and is used in various analytical techniques.

Biology: It is used to study the metabolic pathways and effects of Disopyramide.

Medicine: Research focuses on its role in treating cardiac arrhythmias and its pharmacokinetics.

Industry: It is used in the development of new pharmaceuticals and in quality control processes

Wirkmechanismus

Mode of Action

Desisopropyl Disopyramide Oxalate, like Disopyramide, is believed to inhibit the fast sodium channels . This inhibition interferes with the depolarization of the cardiac membrane, serving as a membrane-stabilizing agent . It also has a depressant action on the heart .

Biochemical Pathways

It is known that disopyramide decreases the rate of diastolic depolarization (phase 4) in cells with augmented automaticity, decreases the upstroke velocity (phase 0) and increases the action potential duration of normal cardiac cells . It also decreases the disparity in refractoriness between infarcted and adjacent normally perfused myocardium .

Pharmacokinetics

Disopyramide is metabolized to N-desisopropyl disopyramide in the liver, with approximately 50 percent of the parent drug excreted unchanged . The elimination half-life varies from 4.5 to nine hours, and it can be even longer in cases of renal failure or myocardial infarction . There exists an extremely variable degree of protein binding (10 to 70 percent), which is highly dependent on concentration . The unbound (free) fraction increases with increasing drug concentration, making the interpretation of total disopyramide concentrations very difficult .

Result of Action

The result of the action of Desisopropyl Disopyramide Oxalate is likely similar to that of Disopyramide. At therapeutic plasma levels, Disopyramide shortens the sinus node recovery time, lengthens the effective refractory period of the atrium, and has a minimal effect on the effective refractory period of the AV node . Little effect has been shown on AV-nodal and His-Purkinje conduction times or QRS duration . Prolongation of conduction in accessory pathways occurs .

Action Environment

It is known that the pharmacokinetics and pharmacodynamics of disopyramide can be influenced by factors such as renal function, liver function, and drug-drug interactions

Biochemische Analyse

Biochemical Properties

Desisopropyl Disopyramide Oxalate is involved in biochemical reactions, interacting with various enzymes, proteins, and other biomolecules

Cellular Effects

Disopyramide, the parent compound from which Desisopropyl Disopyramide Oxalate is metabolized, is known to be an antiarrhythmic drug used primarily to treat ventricular ectopic systoles .

Molecular Mechanism

Disopyramide, the parent compound, is known to exert its effects at the molecular level, including binding interactions with biomolecules and changes in gene expression .

Vorbereitungsmethoden

The synthesis of Desisopropyl Disopyramide Oxalate involves the N-dealkylation of Disopyramide. This process typically occurs in the liver, where Disopyramide is metabolized to Desisopropyl Disopyramide . Industrial production methods for this compound are not extensively documented, but it is generally prepared in laboratory settings for research purposes.

Analyse Chemischer Reaktionen

Desisopropyl Disopyramide Oxalate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride are often used.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used.

Vergleich Mit ähnlichen Verbindungen

Desisopropyl Disopyramide Oxalate is similar to other class I antiarrhythmic drugs such as Quinidine and Procainamide. it is unique in its specific metabolic pathway and its effects on cardiac electrophysiology. Similar compounds include:

Quinidine: Another class I antiarrhythmic drug with similar effects but different metabolic pathways.

Procainamide: Also a class I antiarrhythmic drug, used for similar indications but with distinct pharmacokinetics

Desisopropyl Disopyramide Oxalate stands out due to its specific role as a metabolite and its unique electrophysiological properties.

Eigenschaften

IUPAC Name |

oxalic acid;2-phenyl-4-(propan-2-ylamino)-2-pyridin-2-ylbutanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O.C2H2O4/c1-14(2)20-13-11-18(17(19)22,15-8-4-3-5-9-15)16-10-6-7-12-21-16;3-1(4)2(5)6/h3-10,12,14,20H,11,13H2,1-2H3,(H2,19,22);(H,3,4)(H,5,6) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZVCIBBRKTYOOA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCCC(C1=CC=CC=C1)(C2=CC=CC=N2)C(=O)N.C(=O)(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40661891 |

Source

|

| Record name | Oxalic acid--2-phenyl-4-[(propan-2-yl)amino]-2-(pyridin-2-yl)butanamide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40661891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1216619-15-6 |

Source

|

| Record name | Oxalic acid--2-phenyl-4-[(propan-2-yl)amino]-2-(pyridin-2-yl)butanamide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40661891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-nitrobenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B578295.png)